molecular formula C8H12N2O2 B13155698 1-methyl-3-propyl-1H-pyrazole-4-carboxylic acid

1-methyl-3-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13155698
M. Wt: 168.19 g/mol
InChI Key: CXRHOJRAHGVYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-propyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.20 g/mol . This pyrazole-carboxylic acid derivative serves as a valuable building block in organic synthesis and medicinal chemistry. It is notably recognized as a key precursor in the synthesis of more complex pharmaceutical compounds. For instance, it is a documented starting material in the multi-step synthesis of Sildenafil, a well-known active pharmaceutical ingredient, highlighting its importance in the development of pharmacologically active molecules . The compound can be subjected to further chemical modifications, such as nitration, to yield advanced intermediates like 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid . It is offered for research applications and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-methyl-3-propylpyrazole-4-carboxylic acid

InChI

InChI=1S/C8H12N2O2/c1-3-4-7-6(8(11)12)5-10(2)9-7/h5H,3-4H2,1-2H3,(H,11,12)

InChI Key

CXRHOJRAHGVYIS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C=C1C(=O)O)C

Origin of Product

United States

Preparation Methods

Preparation of β-Diketone or β-Ketoester Intermediate

The precursor often used is an alkyl-substituted difluoroacetoacetate or related β-ketoester derivative. For example, an alkyl difluoroacetoacetate (where the alkyl corresponds to the propyl group) is synthesized by Claisen condensation or related condensation methods. The key steps include:

  • Reaction of alkyl haloethylacetate (e.g., alkyl difluoroethylacetate) with alkyl acetate under Claisen ester condensation conditions to form the enolate salt of difluoroacetoacetate.
  • Acidification of the enolate salt using carbonic acid generated in situ by reacting carbon dioxide with water, to yield the free alkyl difluoroacetoacetate intermediate.

This step is performed under controlled pressure (0.1 to 2 kg/cm²) and temperature conditions for 1 to 3 hours, with pH adjustment to 5–7 to optimize yield and purity.

Formation of Alkyl 2-Alkylmethylene-β-Ketoester Intermediate

The alkyl difluoroacetoacetate intermediate is then reacted with trialkyl orthoformate in acetyl anhydride to provide an alkyl 2-alkylmethylene-β-ketoester. This intermediate is crucial for subsequent ring closure to form the pyrazole ring.

Pyrazole Ring Closure via Condensation with Methylhydrazine

The key step to form the pyrazole ring involves the condensation of the β-ketoester intermediate with methylhydrazine hydrate. This reaction is commonly carried out in a two-phase system with a weak base such as sodium carbonate or potassium carbonate to facilitate ring closure. The reaction conditions include:

  • Use of aqueous methylhydrazine solution (e.g., 40%).
  • Temperature control, often starting at low temperature (0 °C) and then allowing temperature rise for cyclization.
  • Acidification post-reaction to precipitate the pyrazole carboxylic acid.

Catalysts such as sodium iodide or potassium iodide may be used to improve reaction efficiency.

Hydrolysis and Acidification to Obtain the Carboxylic Acid

The ester intermediate formed after ring closure can be hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the free carboxylic acid. Acidification with mineral acids such as hydrochloric acid is then performed to isolate the this compound as a solid product.

Purification

Recrystallization is typically carried out from mixtures of alcohol solvents (methanol, ethanol, or isopropanol) and water, with solvent ratios optimized (e.g., 35–65% alcohol) to maximize purity and yield.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Claisen condensation Alkyl haloethylacetate + alkyl acetate + base Ambient to reflux 1–3 hours 75–85 Control pH 5–7 during acidification
Formation of alkylmethylene Trialkyl orthoformate + acetyl anhydride Ambient 1–2 hours 80–90 Anhydride solvent facilitates reaction
Pyrazole ring closure β-ketoester + methylhydrazine + weak base (Na2CO3) 0 °C to room temp 2–4 hours 85–95 Two-phase system, catalyst (NaI/KI) optional
Hydrolysis and acidification NaOH hydrolysis + HCl acidification Ambient to 50 °C 1–3 hours 90–95 Final acid isolated by precipitation
Recrystallization Alcohol/water solvent mixture Ambient Several hours Purity >98 Optimized solvent ratio for purity

Research Outcomes and Analytical Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ^1H and ^13C NMR) confirms the structure of the pyrazole ring and the substitution pattern.
  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) analyses demonstrate high purity (>95%) of intermediates and final product.
  • Yields reported in various patents consistently exceed 80%, with isolated product purity above 98% after recrystallization.
  • The described methods emphasize atom economy and environmental considerations, minimizing waste and employing mild reaction conditions suitable for scale-up and industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-propyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding

Biological Activity

1-Methyl-3-propyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H12N2O2C_8H_{12}N_2O_2 and a molecular weight of 168.20 g/mol. The compound features a pyrazole ring with a methyl group at the first position, a propyl group at the third position, and a carboxylic acid functional group at the fourth position. This unique structure is significant as it influences the compound's solubility and interactions with biological systems.

1. Anti-inflammatory Properties

Preliminary studies indicate that this compound may exhibit anti-inflammatory effects. Research suggests that compounds with similar pyrazole structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, derivatives of pyrazoles have shown IC50 values indicating significant inhibition of COX enzymes, suggesting that this compound could be investigated further for its anti-inflammatory potential .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, including α-amylase. In vitro studies have demonstrated that related compounds exhibit potent α-amylase inhibition, which is crucial for managing conditions like diabetes by regulating carbohydrate metabolism . The mechanism behind this inhibition involves binding to the enzyme's active site, thus preventing substrate access.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Carboxylation : Introducing the carboxylic acid group through carboxylation reactions on suitable pyrazole precursors.

These synthetic routes highlight the versatility in obtaining this compound and its derivatives for further biological evaluation.

Case Study 1: Anti-inflammatory Activity Evaluation

A study evaluated a series of pyrazole derivatives for their anti-inflammatory activity using COX inhibition assays. The findings indicated that certain modifications in the pyrazole structure significantly enhanced their inhibitory potency against COX-1 and COX-2 enzymes . The results showed promising IC50 values for selected compounds, suggesting a potential pathway for developing new anti-inflammatory agents based on the pyrazole scaffold.

Case Study 2: α-Amylase Inhibition

In another investigation focusing on α-amylase inhibition, several pyrazole derivatives were tested against this enzyme. The results indicated that modifications at the propyl position could enhance inhibitory activity compared to standard controls like acarbose . This suggests that this compound may have similar or enhanced activity worth exploring in future studies.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC8H12N2O2C_8H_{12}N_2O_2Contains methyl and propyl groups; potential anti-inflammatory activity
3-Ethyl-1H-pyrazole-4-carboxylic acidC7H10N2O2C_7H_{10}N_2O_2Similar structure but with an ethyl group; known for antimicrobial properties
5-Chloro-1-methyl-3-propyl-1H-pyrazoleC8H10ClN2C_8H_{10}ClN_2Chlorine substitution increases lipophilicity; exhibits diverse biological activities

Comparison with Similar Compounds

Positional and Functional Group Isomerism

Pyrazole derivatives often exhibit varied biological and physicochemical properties based on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name R1 R3 COOH Position Molecular Formula Molecular Weight CAS Number Key Properties/Applications
1-Methyl-3-propyl-1H-pyrazole-4-carboxylic acid* Methyl Propyl 4 C8H12N2O2 184.19 N/A Hypothetical; inferred properties
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid Methyl Propyl 5 C8H12N2O2 184.19 139755-99-0 Precursor for carboxamide derivatives
1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid Isopropyl Methyl 4 C8H12N2O2 184.19 113100-42-8 Commercial availability; structural isomer
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Allyl Amino 4 C7H9N3O2 167.17 N/A Stabilized by hydrogen bonds; agrochemical applications
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Phenyl Phenyl 4 C17H14N2O2 278.31 N/A Synthesized via ester hydrolysis
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Methyl Difluoromethyl 4 C6H6F2N2O2 176.12 N/A Used in analytical method validation
Key Observations:
  • Positional Isomerism : The 4-carboxylic acid and 5-carboxylic acid isomers (e.g., 1-methyl-3-propyl derivatives) share identical molecular formulas but differ in reactivity and biological interactions due to electronic effects .
  • Substituent Effects: Branched vs. Electron-Withdrawing Groups: The nitro group in 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid enhances electrophilicity, making it reactive in coupling reactions .
Table 2: Activity and Stability Comparison
Compound Name Antioxidant Activity Anti-inflammatory Activity Solubility/Stability
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives High (e.g., 4c, 4e) Moderate to high Low due to aldehyde group
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Not reported Not reported High (hydrogen-bonded crystal lattice)
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Not reported Not reported Stable under analytical conditions
  • Antioxidant Activity : Pyrazole-4-carbaldehyde derivatives (e.g., 1-benzoyl-3-phenyl analogs) show near-standard antioxidant activity, suggesting that substituting the aldehyde with a carboxylic acid may alter redox properties .
  • Hydrogen Bonding: The amino and carboxylic acid groups in 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid enhance crystal stability, which could improve shelf life in formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.